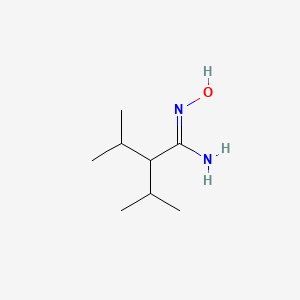

N'-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide

Description

N'-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide is an amidine derivative characterized by a hydroxyl group attached to the amidine nitrogen and a branched alkyl substituent (propan-2-yl) at the 2-position of the butanimidamide backbone. Its structure combines steric bulk from the 3-methyl and propan-2-yl groups, which may influence solubility, stability, and reactivity compared to simpler analogs.

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N'-hydroxy-3-methyl-2-propan-2-ylbutanimidamide |

InChI |

InChI=1S/C8H18N2O/c1-5(2)7(6(3)4)8(9)10-11/h5-7,11H,1-4H3,(H2,9,10) |

InChI Key |

CJSMRWVBIJMOGG-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C(C(C)C)/C(=N/O)/N |

Canonical SMILES |

CC(C)C(C(C)C)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for N’-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide are not widely documented.

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific conditions and reagents used in these reactions depend on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving N’-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature and solvent, are optimized to achieve the best yield and purity of the desired products.

Major Products Formed: The major products formed from the reactions of N’-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as NMR, HPLC, and LC-MS .

Scientific Research Applications

N’-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide has a wide range of applications in scientific research. It is used in studies related to chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is used to study the effects of specific molecular interactions and pathways . In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

N'-Hydroxy-2-methylpropanimidamide

Synonyms: N-Hydroxyisobutyrimidamide (CAS: 35613-84-4)

- Structural Differences : This analog lacks the extended carbon chain and branched substituents of the target compound. It features a shorter propane backbone with a single methyl group at the 2-position (Fig. 1A).

- Functional Implications : The reduced steric bulk likely enhances solubility in polar solvents compared to the target compound. However, the absence of the propan-2-yl group may limit its utility in reactions requiring steric hindrance to control regioselectivity .

- Applications : Used in coordination chemistry as a ligand for transition metals, leveraging its N,O-bidentate character .

N'-Hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide

CAS : 1006336-79-3

- Structural Differences : The 3-position of the butanimidamide backbone is substituted with a 4-methylpyrazole group instead of a methyl group (Fig. 1B).

- This contrasts with the aliphatic 3-methyl group in the target compound, which prioritizes hydrophobicity .

- Applications : May serve as a dual-function ligand in catalysis, combining amidine coordination with pyrazole-mediated π-π interactions.

N'-Hydroxy-2-(piperazin-1-yl)butanimidamide

CAS : 1562969-82-7

- Structural Differences : Substitution at the 2-position with a piperazine ring replaces the propan-2-yl group (Fig. 1C).

Physicochemical and Functional Properties Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Potential Applications |

|---|---|---|---|---|

| N'-Hydroxy-3-methyl-2-(propan-2-yl)butanimidamide | 186.26* | 3-methyl, 2-(propan-2-yl) | Moderate (lipophilic) | Metal catalysis, agrochemicals |

| N'-Hydroxy-2-methylpropanimidamide | 104.11 | 2-methyl | High (polar solvents) | Ligand synthesis, coordination |

| N'-Hydroxy-3-(4-methylpyrazol)butanimidamide | 223.28 | 3-(4-methylpyrazole) | Moderate (amphiphilic) | Bioactive molecule synthesis |

| N'-Hydroxy-2-(piperazin-1-yl)butanimidamide | 186.26 | 2-(piperazin-1-yl) | High (aqueous) | Pharmaceutical lead optimization |

*Molecular weight inferred from analogs in .

Research Findings and Implications

- Steric Effects : The propan-2-yl group in the target compound confers steric hindrance, which could suppress unwanted side reactions in catalytic cycles or enhance selectivity in substrate binding .

- Hydrogen Bonding: Unlike pyrazole-containing analogs, the target compound’s aliphatic substituents limit hydrogen-bonding interactions, favoring hydrophobic environments such as lipid bilayers or non-polar solvents .

- Synthetic Utility : The branched structure may complicate synthesis compared to linear analogs like N'-Hydroxy-2-methylpropanimidamide, requiring optimized conditions for amidine formation and hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.